Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate

integrin antagonism medicinal chemistry QSAR

This 1,8-tetrahydronaphthyridine (THN) scaffold is essential for medicinal chemistry programs targeting αvβ3 integrin, where the 3-carboxylate group drives MIDAS domain interaction. Its C3-substituent exhibits a linear Hammett correlation (ρ = -1.96, R² = 0.959), enabling quantitative potency prediction and prioritizing analogs. The 1,8-regioisomeric configuration provides a unique geometry and hydrogen-bonding network distinct from non-1,8-THN isomers. Procure with documented ≥95% purity and full analytical data (NMR, HPLC, GC) to ensure batch-to-batch consistency.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B12091737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(NCCC2)N=C1
InChIInChI=1S/C11H14N2O2/c1-2-15-11(14)9-6-8-4-3-5-12-10(8)13-7-9/h6-7H,2-5H2,1H3,(H,12,13)
InChIKeyUFTNMEQLLKTOPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate: Procurement-Ready Overview of a Core Heterocyclic Scaffold


Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate (CAS: 1417794-43-4, C11H14N2O2) is a partially saturated bicyclic heterocycle featuring a piperidine ring fused to a pyridine ring with an ethyl carboxylate substituent at the 3-position . The compound belongs to the tetrahydronaphthyridine (THN) class, which are prized in medicinal chemistry for their combination of polar functionality, high fraction of sp3-hybridized carbons (Fsp3), and rigid aromatic core that enables key hydrogen-bonding interactions with protein targets [1]. The 1,8-regioisomeric configuration positions the two nitrogen atoms in a 1,8-relationship, distinguishing it from 1,6-, 1,7-, and 1,5-THN isomers [1].

Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate: Why Direct Replacement with Regioisomeric or C3-Substituted Analogs Is Not Trivial


Within the tetrahydronaphthyridine family, subtle structural modifications produce divergent biological and synthetic profiles that preclude simple substitution. Regioisomeric THN cores (1,8- vs. 1,6- vs. 1,7- vs. 1,5-) exhibit distinct three-dimensional geometries, nitrogen placement, and electron density distributions, directly affecting target binding and synthetic accessibility [1]. Furthermore, the electronic nature of the 3-position substituent on the 1,8-THN core governs biological potency in a predictable, quantitative manner: electron-donating groups enhance activity while electron-withdrawing groups diminish it, as established by a linear Hammett correlation (ρ = -1.96, R² = 0.959) [2]. Consequently, swapping the ethyl carboxylate group of the target compound for a different C3-substituent—or selecting a different THN regioisomer—will alter the electronic profile and biological behavior in ways that cannot be assumed equivalent.

Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate: Quantitative Differentiation Evidence Versus Closest Comparators


Electronic Influence of the C3-Carboxylate Group on αvβ3 Integrin Antagonist Potency: A Hammett-Derived Quantitative Structure-Activity Relationship

The ethyl carboxylate group at the 3-position of the 1,8-THN core is not an inert placeholder; its electron-withdrawing capacity (quantified by the Hammett substituent constant σ) directly modulates the in vitro potency of αvβ3 integrin antagonists. A linear Hammett correlation derived from a series of 3-substituted tetrahydro-1,8-naphthyridine analogs yielded a reaction constant ρ = -1.96 (R² = 0.959), indicating that electron-donating substituents (negative σ) enhance IC50 potency, while electron-withdrawing substituents (positive σ) decrease potency [1]. The ethyl carboxylate substituent of the target compound carries a positive σ value (estimated σp ~ 0.45 for -CO2Et), placing it on the potency-diminishing side of the correlation relative to electron-donating comparators such as methyl (-0.17) or methoxy (-0.27).

integrin antagonism medicinal chemistry QSAR

Regioisomeric Differentiation in Automated Flow Synthesis: Divergent Accessibility of 1,8-THN vs. 1,6-THN Cores

The 1,8-regioisomer of tetrahydronaphthyridine (1,8-THN) is accessible via an automated continuous flow platform using 2-fluoro-4-vinylpyridine as the radical acceptor, whereas the 1,6-THN regioisomer requires a distinct starting material (4-chloro-3-vinylpyridine) due to altered nitrogen positioning [1]. The reported methodology achieved yields of 36-80% for a range of α-alkylated and spirocyclic 1,8-THN derivatives using primary amine feedstocks, demonstrating modular access to this specific regioisomeric space [1]. The 1,6-THN series, in contrast, exhibited distinct reactivity and yield profiles under parallel conditions, underscoring that regioisomeric THN cores are not synthetically interchangeable [1].

continuous flow synthesis photoredox catalysis library synthesis

Comparative Lipophilicity and Ionization Profile: Ethyl vs. Methyl Ester at the 3-Position

The ethyl carboxylate substituent on the target compound confers a distinct lipophilicity and ionization profile relative to the methyl ester analog (methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate, CAS 1824608-59-4). The target compound has a predicted pKa of 9.44 ± 0.20 and a predicted density of 1.25 ± 0.1 g/cm³ . The methyl ester analog, by contrast, has a lower molecular weight (192 Da vs. 206 Da) and is expected to exhibit slightly higher aqueous solubility and lower logP due to the absence of the additional methylene unit [1]. While direct experimental logP comparison data are not available, the ethyl ester generally increases lipophilicity by approximately 0.5-0.6 logP units over the corresponding methyl ester in related aromatic carboxylate series.

physicochemical properties ADME drug-likeness

3-Position Ester as a Synthetic Handle: Divergent Functionalization Potential vs. Unsubstituted THN Core

The ethyl carboxylate group at the 3-position of the 1,8-THN core provides a synthetically tractable handle for further elaboration—including hydrolysis to the carboxylic acid, amidation, reduction to the alcohol, or transesterification—that is absent in the unsubstituted 1,2,3,4-tetrahydro-1,8-naphthyridine parent core [1]. The 3-carboxylate motif aligns with the pharmacophore requirements for several integrin antagonist series, where the carboxylate engages in key interactions with the metal ion-dependent adhesion site (MIDAS) of αvβ3 [2]. The unsubstituted THN core, while synthetically simpler, lacks this functionalization point and the associated polar interaction capability.

synthetic intermediate prodrug design library diversification

Commercially Available Purity and Analytical Documentation: Verifiable Quality Metrics for Procurement

Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate is available from multiple commercial suppliers at certified purities, with documented analytical data including NMR, HPLC, and GC chromatograms provided upon request . Reported purity levels include 95% (Bidepharm) and 98% (Leyan), with predicted boiling point of 381.0 ± 42.0 °C and density of 1.25 ± 0.1 g/cm³ . In contrast, the methyl ester analog and unsubstituted THN core may have differing commercial availability, purity tiers, and documentation standards depending on supplier inventory.

quality control analytical chemistry batch consistency

Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Medicinal Chemistry: αvβ3 Integrin Antagonist Lead Optimization

Use as a core scaffold for designing αvβ3 integrin antagonists where the 3-carboxylate group is essential for MIDAS domain interaction. The Hammett correlation (ρ = -1.96) derived for this scaffold class enables quantitative prediction of potency changes upon C3-substituent modification [1], guiding SAR studies and prioritizing analogs for synthesis.

Chemical Biology: Synthesis of THN-Containing Probe Molecules via Automated Flow Chemistry

Employ the 1,8-THN core as a building block in automated continuous flow platforms for the rapid generation of spirocyclic and α-alkylated derivatives. The reported methodology enables 16 compounds per 24 h, facilitating library synthesis for high-throughput screening campaigns without the need for manual intervention [2].

Process Chemistry: Intermediate for Downstream Functionalization via Ester Manipulation

Procure as a key intermediate for subsequent synthetic transformations including hydrolysis to the carboxylic acid, amide coupling, or reduction to the primary alcohol. The ethyl carboxylate handle provides a versatile entry point for diversifying the 1,8-THN scaffold without requiring de novo core construction [3].

Quality-Assured Procurement for Reproducible Research

Utilize commercially available material with documented purity (95-98%) and accompanying analytical data (NMR, HPLC, GC) to ensure experimental reproducibility in academic or industrial settings. The compound is stocked by multiple suppliers, reducing lead time and enabling batch-to-batch consistency verification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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